Whole-Cell Antimycobacterial Potency: MtTMPK-IN-7 MIC vs. MtTMPK-IN-5 and MtTMPK-IN-1
MtTMPK-IN-7 demonstrates superior whole-cell antimycobacterial activity compared to several structurally distinct MtbTMPK inhibitors. Its MIC range (2.3–4.7 μM) against M. tuberculosis is significantly lower than that of MtTMPK-IN-5 (MIC = 12.5 μM) and MtTMPK-IN-1 (reported to have moderate to weak activity with no explicit MIC value provided, but considered inferior) [1]. This sub-micromolar potency translates to a 2.7- to 5.4-fold improvement in whole-cell activity relative to MtTMPK-IN-5.
| Evidence Dimension | Whole-cell antimycobacterial activity |
|---|---|
| Target Compound Data | MIC = 2.3–4.7 μM |
| Comparator Or Baseline | MtTMPK-IN-5: MIC = 12.5 μM; MtTMPK-IN-1: moderate to weak activity (no precise MIC) |
| Quantified Difference | 2.7- to 5.4-fold lower MIC (improved potency) |
| Conditions | M. tuberculosis H37Rv strain in 7H9/glucose liquid culture (or equivalent standard assay) |
Why This Matters
Procurement decisions should prioritize compounds with lower MIC values to ensure detectable whole-cell activity at experimentally feasible concentrations.
- [1] Jian Y, Merceron R, De Munck S, Forbes HE, Hulpia F, Risseeuw MDP, et al. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents. Eur J Med Chem. 2020;206:112659. View Source
